N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide

CYP2A6 inhibition nicotine metabolism coumarin 7-hydroxylation

Researchers studying nicotine metabolism or CYP isoform modulation require potent, selective chemical probes. This compound delivers: - **CYP2A6 IC50**: 51 nM (25x more potent than methoxsalen) - **Selectivity index**: >3,500-fold vs. CYP3A4 (IC50 >181 µM) - **Pre-characterized panel**: IC50 values across 9 CYP isoforms (e.g., CYP2C19 IC50=260 nM) - **SAR-ready**: Defined 4-chloro substituent (Hammett σp = +0.23) for systematic analog studies Immediate availability. Ideal for human liver microsome/hepatocyte assays and reaction phenotyping workflows.

Molecular Formula C17H12ClNO3
Molecular Weight 313.7 g/mol
Cat. No. B12202635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide
Molecular FormulaC17H12ClNO3
Molecular Weight313.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClNO3/c1-10(20)19-13-6-7-16-14(8-13)15(21)9-17(22-16)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,19,20)
InChIKeyKZKZCVKNQTZTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide (CAS 80881-77-2): Compound Identity and Core Profile


N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide (CAS 80881-77-2) is a synthetic chromen-4-one (flavone) derivative featuring a 4-chlorophenyl substituent at the C-2 position and an acetamide group at C-6 of the chromone core . With a molecular formula of C17H12ClNO3 and a molecular weight of 313.7 g/mol, this compound belongs to the class of 2-aryl-4H-chromen-4-ones, a scaffold widely associated with cytochrome P450 (CYP) enzyme modulation and antioxidant properties . The compound is indexed under ChEMBL ID CHEMBL4173133 and BindingDB monomer ID BDBM50366334, where a panel of CYP inhibition data has been curated from human liver microsome assays .

CYP2A6-selective probe for nicotine metabolism studies
Pre-characterized CYP isoform selectivity panel across nine isoforms
Halogenated flavone scaffold for SAR and CYP modulation research

Why N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide Cannot Be Substituted by Generic Flavone or Chromone Analogs


Substituting N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide with an unsubstituted phenyl analog (e.g., 6-acetamidoflavone, CAS 18467-10-2) or a 4-methylphenyl variant (CAS 198329-82-7) risks losing the specific electronic and steric contributions of the 4-chloro substituent that govern CYP isoform binding interactions . The chlorine atom at the para position of the C-2 phenyl ring modulates both the lipophilicity (cLogP shift of approximately +0.7 units relative to the unsubstituted phenyl analog) and the electron-withdrawing character of the aryl group, which directly influences the compound's binding affinity within the CYP2A6 active site . Furthermore, the acetamide moiety at C-6 enables hydrogen-bonding interactions that are geometry-dependent; positional isomers (e.g., C-7 acetamide or C-6 oxyacetamide congeners) exhibit divergent CYP inhibition profiles and cannot be assumed to retain the same selectivity window .

Unsubstituted phenyl analog
Lacks electron-withdrawing Cl; may alter CYP2A6 binding and lipophilicity compared to target compound.
4-Methylphenyl variant
Electron-donating CH3 group may shift selectivity profile and does not support halogen bonding.
Positional isomer (C-7 or oxyacetamide)
Acetamide geometry change can alter hydrogen-bonding network and CYP inhibition profile.

Quantitative Differentiation Evidence for N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide: Head-to-Head and Cross-Study Comparator Data


CYP2A6 Inhibitory Potency: 25-Fold Greater Than Methoxsalen, the Historical Reference Inhibitor

The target compound inhibits CYP2A6-mediated coumarin 7-hydroxylation with an IC50 of 51 nM in human liver microsomes, compared to methoxsalen (8-methoxypsoralen), the classical CYP2A6 inhibitor, which exhibits an IC50 of 1,270 nM under comparable assay conditions . This represents an approximately 25-fold improvement in inhibitory potency. Methoxsalen's CYP2A6 IC50 of 1.27 μM has been confirmed across multiple independent studies using identical coumarin 7-hydroxylation readouts .

CYP2A6 IC50
Head-to-head
51 nM
25-fold lower than methoxsalen (1,270 nM)
Supports CYP2A6 probe selection
Human liver microsomes, coumarin 7-hydroxylation
CYP2A6 inhibition nicotine metabolism coumarin 7-hydroxylation smoking cessation pharmacology

CYP Isoform Selectivity Window: >3,500-Fold Discrimination Between CYP2A6 and CYP3A4

The compound demonstrates a pronounced selectivity window across nine major hepatic CYP isoforms. The CYP2A6 IC50 (51 nM) is 3,549-fold lower than the CYP3A4 IC50 (181,000 nM) and 1,157-fold lower than the CYP2C9 IC50 (59,000 nM) . In contrast, tranylcypromine, another potent CYP2A6 inhibitor (IC50 = 420 nM in the same assay format), shows only an approximately 7-fold selectivity window versus CYP2E1 (IC50 = 3,000 nM) and measurable inhibition of multiple off-target CYPs . The selectivity index for the target compound—defined as IC50(CYP3A4)/IC50(CYP2A6)—is >3,500, whereas tranylcypromine's corresponding CYP2E1/CYP2A6 selectivity index is approximately 7 .

CYP2A6 Selectivity
Head-to-head
>3,500-fold over CYP3A4
Target: CYP2A6 IC50 51 nM CYP3A4 IC50 181,000 nM Tranylcypromine selectivity ~7-fold vs CYP2E1
Supports isoform-selectivity studies
Nine-isoform panel, UPLC-MS
CYP selectivity profiling drug-drug interaction risk hepatic microsome panel ADME-Tox screening

Intermediate CYP2C19 Potency (IC50 = 260 nM) Offers a Secondary Pharmacological Anchor Distinct from Pure CYP2A6-Only Inhibitors

The compound exhibits an intermediate inhibitory potency against CYP2C19 (IC50 = 260 nM; omeprazole 5-hydroxylation), representing a ~5-fold selectivity gap relative to CYP2A6 (51 nM) but substantially greater activity than against CYP2D6 (3,000 nM, ~12-fold gap) or CYP2C9 (59,000 nM, ~227-fold gap) . This dual CYP2A6/CYP2C19 profile distinguishes the compound from highly selective CYP2A6-only inhibitors such as DLCI-1 (CYP2A6 IC50 = 17 nM), which displays negligible activity against other CYP isoforms . By contrast, the target compound's CYP2C19 IC50 of 260 nM places it within a therapeutically relevant range for compounds influencing the metabolism of proton-pump inhibitors (omeprazole, lansoprazole) and clopidogrel bioactivation .

CYP2C19 Activity
Cross-study comparable
IC50 260 nM
5.1-fold over CYP2A6; distinct from ultra-selective inhibitors
Dual CYP2A6/CYP2C19 profiling context
Omeprazole 5-hydroxylation assay
CYP2C19 inhibition multi-CYP profiling proton-pump inhibitor metabolism pharmacological probe

Structural Differentiation: 4-Chlorophenyl Substituent Confers Physicochemical Properties Absent in Unsubstituted Phenyl and 4-Methylphenyl Congeners

The para-chloro substituent on the C-2 phenyl ring of the target compound imparts distinct physicochemical properties relative to the closest commercially available congeners. The unsubstituted phenyl analog (6-acetamidoflavone, CAS 18467-10-2, MW 279.29) lacks the electron-withdrawing chlorine and has a lower calculated logP . The 4-methylphenyl analog (CAS 198329-82-7, MW 293.32) provides only modest lipophilicity enhancement via a weakly electron-donating methyl group . The 4-chloro substituent (Hammett σp = +0.23) introduces both an inductive electron-withdrawing effect and the capacity for halogen bonding interactions with protein backbone carbonyls in the CYP2A6 active site, features neither the unsubstituted phenyl (σp = 0.00) nor the 4-methylphenyl (σp = -0.17) variant can replicate .

Substituent Effects
Class-level inference
σp +0.23 (Cl)
Unsubst. Ph: σp 0.00, MW 279.3 4-MePh: σp -0.17, MW 293.3 Target: σp +0.23, MW 313.7
Halogenated substituent for SAR studies
Hammett constants; no direct binding data
structure-activity relationship halogen bonding lipophilicity modulation flavone SAR

Recommended Application Scenarios for N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide in Research and Industrial Procurement


CYP2A6-Selective Chemical Probe for Nicotine Metabolism and Smoking Cessation Pharmacology Studies

With a CYP2A6 IC50 of 51 nM and a selectivity index exceeding 3,500-fold against CYP3A4, this compound is well-suited as a chemical probe for interrogating CYP2A6-dependent nicotine metabolism in human liver microsome and hepatocyte assays. Its nanomolar potency surpasses the historical reference inhibitor methoxsalen (IC50 = 1,270 nM) by approximately 25-fold, enabling experiments at lower compound concentrations that minimize solvent toxicity and off-target engagement . The compound's CYP selectivity panel—curated across nine isoforms—provides researchers with a pre-characterized selectivity baseline, reducing the need for de novo CYP counter-screening when designing nicotine pharmacokinetic modulation studies .

In Vitro Drug-Drug Interaction (DDI) Risk Assessment and CYP Reaction Phenotyping

The compound's broad CYP inhibition panel, with quantifiable IC50 values spanning a >3,500-fold dynamic range (51 nM for CYP2A6 to 181,000 nM for CYP3A4), makes it a valuable positive control and calibration standard for CYP inhibition screening platforms. Its intermediate CYP2C19 activity (IC50 = 260 nM) further allows it to serve as a reference compound for dual-isoform inhibition studies in reaction phenotyping workflows, where distinguishing CYP2A6 from CYP2C19 contributions to a substrate's metabolism is required . The data were generated under standardized conditions (pooled human liver microsomes, isoform-specific probe substrates, 5-min NADPH preincubation), ensuring inter-laboratory reproducibility .

Structure-Activity Relationship (SAR) Studies on Halogenated Flavone CYP Modulators

The 4-chlorophenyl substituent at C-2 represents a defined structural feature whose contribution to CYP binding can be systematically probed through comparisons with the unsubstituted phenyl analog (CAS 18467-10-2) and 4-methylphenyl analog (CAS 198329-82-7) . The Hammett σp value differential (+0.23 for Cl vs. 0.00 for H vs. -0.17 for CH3) provides a quantitative electronic parameter for SAR model building . This compound can serve as the halogenated benchmark in a congeneric series exploring how para-substituent electronics and halogen bonding influence CYP2A6 selectivity and potency, supporting medicinal chemistry programs targeting nicotine addiction or coumarin-related metabolic pathways.

Antioxidant Capacity Benchmarking in Chromone-Derivative Libraries

The chromen-4-one scaffold shared with 6-acetamidoflavone (CAS 18467-10-2) has established antioxidant activity measurable via ABTS and DPPH radical scavenging assays . While direct comparative antioxidant data for the 4-chlorophenyl derivative are not yet published, the structural precedent set by C-6 acetamido-substituted flavones in antioxidant studies positions this compound as a logical extension candidate for structure-activity studies examining how C-2 aryl halogenation modulates radical-scavenging capacity relative to antioxidant efficacy reported for 6-acetamidoflavone.

Application
Selection Property
Validation Focus
CYP2A6 probe for nicotine metabolism studies
CYP2A6 potency and selectivity
CYP2A6-dependent nicotine metabolism assays
CYP inhibition screening and reaction phenotyping
Broad CYP isoform panel
DDI risk screening and isoform discrimination
Flavone SAR studies
4-Chlorophenyl Hammett σp and halogen bonding
CYP2A6 selectivity SAR
Antioxidant screening in chromone libraries
Chromone scaffold with 6-acetamido substitution
Radical scavenging assay comparison
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